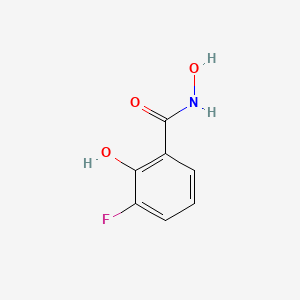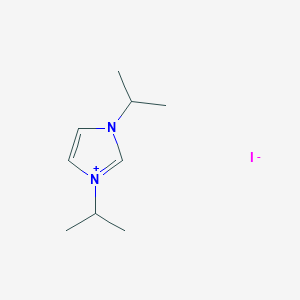
N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine, also known as N-t-Bu-CPDMS, is a highly versatile organosilicon amine used in a variety of scientific applications. It is a colorless liquid with a boiling point of 137°C and a melting point of -40°C. It is a strong base, and is used as a catalyst for a variety of reactions, including the synthesis of silanes, siloxanes, and silicates. It is also used as a ligand in organometallic complexes and as a stabilizing agent in organic synthesis.
Mecanismo De Acción
N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine acts as a strong base, and its ability to act as a catalyst in a variety of reactions is due to its ability to protonate and deprotonate other molecules. It can also act as a ligand in organometallic complexes, and its ability to stabilize organometallic complexes is due to its ability to form strong hydrogen bonds with the metal.
Biochemical and Physiological Effects
N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine has no known biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not known to interact with any enzymes or receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine is a versatile organosilicon amine that is widely used in scientific research. It is easy to handle and store, and it is relatively inexpensive. It is also relatively non-toxic, and it does not react with many other compounds. However, it is not as reactive as some other organosilicon amines, and it may not be suitable for some laboratory applications.
Direcciones Futuras
N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine has a wide range of potential applications in scientific research. It could be used as a catalyst in the synthesis of polymers, and it could be used as a ligand in organometallic complexes. It could also be used in the synthesis of inorganic compounds, and it could be used as a reactant in the synthesis of other organosilicon compounds. In addition, it could be used to study the structure and reactivity of organosilicon compounds, and it could be used to study the structure and reactivity of organometallic complexes. Finally, it could be used to study the structure and reactivity of other organic compounds.
Métodos De Síntesis
N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine is synthesized by the reaction of tert-butylchloride with 3-tert-butylcyclopentadienyldimethylsilyl chloride in an aqueous solution of sodium hydroxide. The reaction is carried out in the presence of an inert atmosphere of nitrogen, and the product is isolated by distillation.
Aplicaciones Científicas De Investigación
N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine is a versatile organosilicon amine that has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of silanes, siloxanes, and silicates, and as a ligand in organometallic complexes. It can also be used as a stabilizing agent in organic synthesis, and as a reactant in the synthesis of other organosilicon compounds. In addition, it has been used in the synthesis of polymers and in the synthesis of inorganic compounds.
Propiedades
IUPAC Name |
N-[(3-tert-butylcyclopenta-2,4-dien-1-yl)-dimethylsilyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NSi/c1-14(2,3)12-9-10-13(11-12)17(7,8)16-15(4,5)6/h9-11,13,16H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXFOBBUAVAIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(C=C1)[Si](C)(C)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

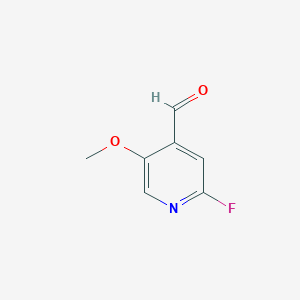
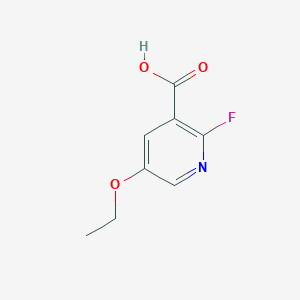
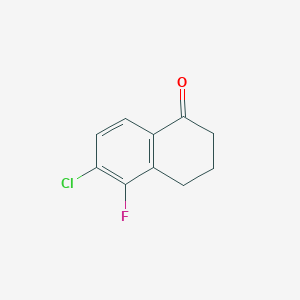


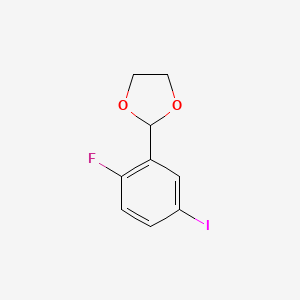


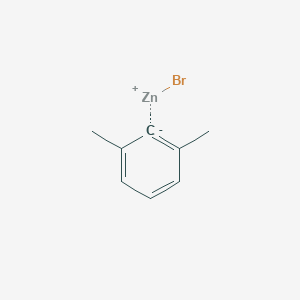
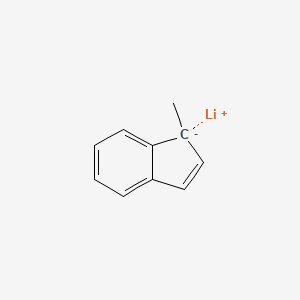
![2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B6306589.png)
